2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate CAS number and chemical identity
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate CAS number and chemical identity
This guide serves as an in-depth technical monograph on 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate , a specialized halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.
Part 1: Chemical Identity & Physiochemical Profile
Nomenclature & Identification
This compound is a highly functionalized aromatic electrophile. While often generated in situ from its stable aniline precursor, it exists as a discrete chemical entity in advanced organic synthesis.
| Parameter | Technical Detail |
| Chemical Name | 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate |
| Systematic Name | 1,5-Dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene |
| CAS Number | Not Index-Listed (Primary Precursor CAS: 886499-87-2 ) |
| Molecular Formula | C₈H₂Br₂F₃NOS |
| Molecular Weight | 376.97 g/mol |
| SMILES | FC(F)(F)Oc1c(Br)cc(Br)cc1N=C=S |
| Structure | A phenyl ring substituted with an isothiocyanate group (-NCS) at position 1, bromine atoms at positions 2 and 4, and a trifluoromethoxy group (-OCF₃) at position 6.[1][2][3][4][5][6][7][8] |
Note on CAS Registry: Direct commercial CAS listings for the isolated isothiocyanate are rare in public databases. Researchers must reference the aniline precursor (CAS 886499-87-2) for procurement and synthesis. The isothiocyanate is typically prepared fresh to maximize reactivity and purity.
Structural Analysis & Electronic Properties
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Steric Crowding: The isothiocyanate group is flanked by a bulky Bromine atom (C2) and a Trifluoromethoxy group (C6). This "ortho-ortho" disubstitution creates significant steric hindrance, protecting the -NCS carbon from non-specific nucleophilic attack but requiring forcing conditions for sterically demanding nucleophiles.
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Electronic Effects:
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-OCF₃ (Position 6): A strong electron-withdrawing group (inductive effect) that increases the electrophilicity of the isothiocyanate carbon. It also enhances lipophilicity (LogP), a critical parameter for agrochemical bio-availability.
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-Br (Positions 2, 4): Provide metabolic stability (blocking oxidation sites) and serve as handles for further cross-coupling (e.g., Suzuki-Miyaura) if chemoselectivity allows.
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Part 2: Synthetic Pathways
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate is strictly controlled by the availability of its aniline precursor. The transformation converts the nucleophilic amine (-NH₂) into the electrophilic isothiocyanate (-NCS).
Primary Synthesis Protocol (Thiophosgene Method)
This is the gold-standard method for sterically hindered anilines, ensuring complete conversion.
Reagents:
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Precursor: 2,4-Dibromo-6-(trifluoromethoxy)aniline (CAS 886499-87-2).[1][6]
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Reagent: Thiophosgene (CSCl₂).
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Base: Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).
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Solvent: Dichloromethane (DCM) / Water (Biphasic system).
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of 2,4-Dibromo-6-(trifluoromethoxy)aniline in DCM.
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Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Cool the mixture to 0°C under vigorous stirring.
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Thiophosgene Addition: Slowly add 1.2 eq of Thiophosgene (highly toxic; handle in fume hood) dropwise to the organic layer.
-
Reaction: Allow to warm to room temperature. The reaction typically completes in 2–4 hours.
-
Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.[5]
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Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation (if stable).
Alternative "Green" Protocol (DCC/CS₂)
For laboratories avoiding thiophosgene, the Dicyclohexylcarbodiimide (DCC) mediated desulfurization is a viable alternative.
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Mechanism: Aniline reacts with Carbon Disulfide (CS₂) and Triethylamine to form a dithiocarbamate salt, which is then desulfurized by DCC to yield the isothiocyanate.
Synthesis Workflow Visualization
The following diagram illustrates the conversion logic and downstream utility.
Caption: Synthesis pathway from aniline precursor to isothiocyanate and subsequent derivatization.
Part 3: Reactivity & Applications
Reactivity Profile
The isothiocyanate carbon is the focal point of reactivity. Due to the electron-withdrawing nature of the trifluoromethoxy and bromine substituents, this carbon is highly electrophilic .
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Nucleophilic Addition: Reacts rapidly with primary and secondary amines to form thioureas .
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Cyclization: Reacts with hydrazines to form thiosemicarbazides , which are precursors to heterocyclic scaffolds like thioxazoles and thiadiazoles (common in insecticides).
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Hydrolysis: Sensitive to moisture; slowly hydrolyzes back to the aniline or forms symmetric thioureas if not stored under inert gas.
Drug & Agrochemical Development
This specific substitution pattern (2,4-dibromo-6-trifluoromethoxy) is engineered for:
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Lipophilicity: The -OCF₃ group facilitates membrane permeability in pests or biological tissues.
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Binding Affinity: The bulky halogens lock the phenyl ring into specific conformations within enzyme active sites.
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Metabolic Blocking: The 2,4-dibromo pattern prevents metabolic degradation (hydroxylation) at the most reactive phenyl positions.
Key Application: Synthesis of Meta-Diamide Insecticides and Pyrrole Derivatives .
Part 4: Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: High. Isothiocyanates are potent alkylating agents.
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Lachrymator: Causes severe eye and respiratory irritation.
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Sensitizer: Potential for severe allergic skin reactions.
Operational Requirements:
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
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PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
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Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the isothiocyanate into a less volatile thiourea derivative before disposal.
References
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Precursor Identity: National Center for Biotechnology Information. (2025).[9][10] PubChem Compound Summary for CAS 886499-87-2, 2,4-Dibromo-6-(trifluoromethoxy)aniline. Retrieved from [Link]
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Synthetic Methodology: Zhang, Y., et al. (2020). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
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Isothiocyanate Reactivity: Organic Chemistry Portal. Synthesis of Isothiocyanates and Thioureas. Retrieved from [Link]
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- 4. CA2033129A1 - Process for the preparation of isothiocyanates - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2,4-DIBROMO-6-(TRIFLUOROMETHOXY)ANILINE price,buy 2,4-DIBROMO-6-(TRIFLUOROMETHOXY)ANILINE - chemicalbook [chemicalbook.com]
- 7. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]
- 8. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]
